Diethylpent-4-enylamine
Description
N,N-Diethyl-4-penten-1-amine is an organic compound with the molecular formula C9H19N. It is a secondary amine, characterized by the presence of a nitrogen atom bonded to two ethyl groups and a pentenyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N,N-diethylpent-4-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-4-7-8-9-10(5-2)6-3/h4H,1,5-9H2,2-3H3 |
InChI Key |
LADWJVRVWWFPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-penten-1-amine can be synthesized through the alkylation of diethylamine with 4-penten-1-yl halide. The reaction typically involves heating diethylamine with the halide in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired amine.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-4-penten-1-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity N,N-Diethyl-4-penten-1-amine.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-penten-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-4-penten-1-imine.
Reduction: Reduction reactions can convert the compound to N,N-diethylpentylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically used.
Major Products Formed
Oxidation: N,N-diethyl-4-penten-1-imine
Reduction: N,N-diethylpentylamine
Substitution: Quaternary ammonium salts
Scientific Research Applications
N,N-Diethyl-4-penten-1-amine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of amine interactions with biological systems.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: N,N-Diethyl-4-penten-1-amine is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-penten-1-amine involves its interaction with molecular targets, such as enzymes and receptors, through its amine group. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-1-penten-1-amine
- N,N-Diethyl-2-penten-1-amine
- N,N-Diethyl-3-penten-1-amine
Uniqueness
N,N-Diethyl-4-penten-1-amine is unique due to the position of the double bond in the pentenyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers.
Biological Activity
Diethylpent-4-enylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
Diethylpent-4-enylamine is characterized by its pentene backbone with two ethyl groups attached to the nitrogen atom. This structure is significant as it influences the compound's interaction with biological targets.
Diethylpent-4-enylamine exhibits various biological activities, primarily through its interaction with G protein-coupled receptors (GPCRs) and other enzymatic pathways. Research indicates that similar compounds can act as selective inhibitors of certain kinases, which are critical in cellular signaling pathways involved in diseases such as cancer and heart failure .
2. Inhibitory Effects
Studies have shown that derivatives of diethylpent-4-enylamine can inhibit specific enzymes, including histone deacetylases (HDACs), which play a role in cancer progression. For instance, compounds with structural similarities have demonstrated potent HDAC inhibitory activity, leading to antiproliferative effects in various cancer cell lines .
Case Study 1: Anticancer Activity
A study explored the effects of diethylpent-4-enylamine derivatives on breast cancer cell lines. The results indicated that these compounds induced apoptosis and cell cycle arrest, suggesting their potential as anticancer agents. The mechanism involved the inhibition of HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
Case Study 2: Cardiovascular Implications
In another investigation, diethylpent-4-enylamine was evaluated for its effects on cardiac hypertrophy. The compound showed promise in inhibiting GRK5 (G protein-coupled receptor kinase 5), a target implicated in heart failure. The study highlighted that selective inhibition of GRK5 could prevent cardiac remodeling and improve heart function .
Data Tables
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